molecular formula C14H12N2 B171671 2-[4-(Aminomethyl)phenyl]benzonitrile CAS No. 133690-92-3

2-[4-(Aminomethyl)phenyl]benzonitrile

Cat. No.: B171671
CAS No.: 133690-92-3
M. Wt: 208.26 g/mol
InChI Key: LRGAANMQNVMQFA-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]benzonitrile is a substituted benzonitrile derivative featuring a benzonitrile core (a benzene ring with a cyano group) linked to a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position. This structural motif combines the electron-withdrawing nitrile group with a primary amine, conferring unique reactivity and solubility profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-[4-(Aminomethyl)phenyl]benzonitrile has been studied for its potential as a pharmaceutical agent due to its significant biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens, suggesting its utility in developing new antibiotics.
  • Inhibition of Biological Pathways : It interacts with molecular targets through hydrogen bonding, influencing pathways related to cell signaling and metabolism. This interaction can be crucial for drug development aimed at specific diseases.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules, including:

  • Fluorescent-labeled Compounds : It can be used to synthesize fluorescent-labeled bisbenzamidine, which is valuable in biomedical studies for tracking cellular processes.
  • Modification of Hydrogels : The compound can also be involved in synthesizing derivatives that modify alginate hydrogels, enhancing their properties for applications in cell engineering.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The results demonstrated significant activity against these pathogens, highlighting its potential as a therapeutic agent in treating gastrointestinal infections .

Case Study 2: Fluorescent Labeling

In another application, this compound was utilized to create a fluorescent-labeled derivative for studying protein interactions in live cells. This application showcased the compound's ability to serve as a tool in cellular imaging and tracking biological processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The uniqueness of 2-[4-(Aminomethyl)phenyl]benzonitrile becomes apparent when compared to other benzonitrile derivatives. Below is a detailed comparison based on structural features, reactivity, and biological activity:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differentiators Biological/Chemical Relevance
This compound Benzonitrile + 4-(aminomethyl)phenyl Primary amine for H-bonding; polar NH₂ Potential enzyme inhibition or receptor modulation (hypothetical)
4-Aminobenzonitrile Benzonitrile + para-amino group Direct NH₂ substitution (no methylene) Lower solubility; used in intermediates
3-(2-Aminoethyl)-benzonitrile hydrochloride Benzonitrile + 2-aminoethyl side chain Ethyl spacer; hydrochloride salt form Enhanced stability and binding affinity in receptors
4-[[(2-Methylpropyl)amino]methyl]benzonitrile Branched alkylamino group Lipophilic 2-methylpropyl substituent Improved membrane permeability for CNS targets
2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]benzonitrile Pyrazole ring instead of aminomethyl Heterocyclic substituent Anticancer/antimicrobial applications
4-(Bromomethyl)benzonitrile Bromomethyl substituent Electrophilic bromine for SN2 reactions Versatile synthetic intermediate

Substituent Effects on Reactivity and Solubility

  • Aminomethyl Group: The -CH₂NH₂ group in this compound enhances solubility in polar solvents compared to non-polar analogs like 4-[[(2-methylpropyl)amino]methyl]benzonitrile. The primary amine also enables conjugation with carbonyl groups or participation in Schiff base formation .
  • Halogen vs. Amine: Bromomethyl-substituted analogs (e.g., 4-(Bromomethyl)benzonitrile) exhibit higher electrophilicity, making them reactive in alkylation reactions, whereas the aminomethyl group favors nucleophilic or coordination chemistry .

Biological Activity

2-[4-(Aminomethyl)phenyl]benzonitrile, a compound characterized by its unique biphenyl structure and functional groups, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H12_{12}N2_2, featuring both aminomethyl and nitrile groups attached to a biphenyl framework. This structural configuration contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their functionality. Additionally, the compound may undergo metabolic transformations, resulting in the generation of active metabolites that exert biological effects.

Key Mechanisms

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes, which can impact various metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially altering their signaling pathways and cellular responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have indicated that this compound may possess antiproliferative effects against various cancer cell lines. For instance, in vitro studies reported IC50_{50} values ranging from 0.33 to 7.10 μM against human cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7 and MDA-MB-231) cell lines .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
  • Protein Binding : It has been noted for its ability to disrupt PD-1/PD-L1 binding through dimerization, which is significant in cancer immunotherapy .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative properties of various derivatives, this compound was highlighted for its significant activity against multiple cancer cell lines. The study utilized a panel of assays to determine the IC50_{50} values, demonstrating its potential as a therapeutic agent in oncology.

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of DHFR by this compound. The results indicated that modifications to the structure could enhance binding affinity and selectivity towards the enzyme, suggesting avenues for drug design targeting metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Aminomethyl)benzonitrileLacks biphenyl moietyModerate anticancer activity
BenzylamineContains aminomethyl but no nitrileLimited biological activity
Biphenyl-2-carbonitrileContains biphenyl and nitrileAnticancer properties observed

The uniqueness of this compound lies in its combination of functional groups that confer specific reactivity patterns and biological activities not seen in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[4-(Aminomethyl)phenyl]benzonitrile in laboratory settings?

  • Methodological Answer :

  • Use nitrile or chemical-resistant gloves (e.g., P95/P1 respirators for low exposure) and full-body protective clothing to prevent skin contact .
  • Avoid environmental contamination by ensuring proper waste disposal and preventing drainage entry. Conduct risk assessments based on workplace-specific hazards, as acute toxicity and carcinogenicity data are unavailable for this compound .
  • Note: Structural analogs like 4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) are classified with >97% purity, requiring similar precautions .

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer :

  • Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards matching CAS 10406-25-4 (for 4-(Aminomethyl)benzonitrile, a structural analog) .
  • Cross-validate with nuclear magnetic resonance (NMR) spectroscopy: Compare 1H^1H and 13C^{13}C NMR peaks to published data for benzonitrile derivatives (e.g., 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile: δ 7.70–6.80 ppm for aromatic protons) .

Q. What synthetic routes are available for this compound?

  • Methodological Answer :

  • Hydrosilylation : Use Fe-based catalysts (e.g., Bu4_4N[Fe(CO)3_3(NO)]) for regioselective synthesis, as demonstrated for 4-(Hydroxymethyl)benzonitrile .
  • Multi-step synthesis : Start with 4-(Aminomethyl)benzyl alcohol and introduce the nitrile group via nucleophilic substitution or oxidation, leveraging protocols for analogs like 3-(Aminomethyl)benzonitrile .
  • Table : Key intermediates and yields for related compounds:
IntermediateCatalyst/ReagentYieldReference
4-(Hydroxymethyl)benzonitrileFe complex75–85%
4-ChlorophenoxybenzonitrileAldrichCPR71%

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. For example, monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters a=6.2009A˚,b=7.9706A˚a = 6.2009 \, \text{Å}, b = 7.9706 \, \text{Å} were resolved for analogs like 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile .
  • Address data contradictions by comparing experimental results (e.g., X-ray diffraction) with computational models (DFT or molecular docking) .

Q. What strategies optimize the compound’s application in electroluminescent materials?

  • Methodological Answer :

  • Modify the benzonitrile core with electron-withdrawing groups (e.g., cyano) and aromatic substituents (e.g., phenanthroimidazole) to enhance charge transport. For example, tBuPCAPICN achieved a 13% external quantum efficiency in OLEDs via tert-butyl carbazole and anthracene integration .
  • Table : Key parameters for electroluminescent analogs:
Compoundλem_{\text{em}} (nm)EQEApplicationReference
tBuPCAPICN460 (blue)13%OLEDs
2,7-mPPICNC3420–450 (near-UV)8.2%Non-doped OLEDs

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., aromatase for letrozole analogs). For instance, 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile showed cytotoxic activity via triazole interactions in docking studies .
  • Validate predictions with in vitro assays (e.g., IC50_{50} measurements against cancer cell lines) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between synthetic yields and computational predictions for this compound?

  • Methodological Answer :

  • Re-evaluate reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE). For example, hydrosilylation yields varied from 75–85% depending on Fe catalyst loading .
  • Cross-check computational models (e.g., DFT Gibbs free energy) with experimental 1H^1H NMR and IR data (e.g., nitrile peaks at 2237 cm1^{-1}) .

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGAANMQNVMQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362681
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133690-92-3
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.85 g (25 mmole) of 4-azidomethyl-2'-cyanobiphenyl (from Step A) in 50 ml of dry tetrahydrofuran was treated portionwise with 6.55 g (25 mmole) of triphenylphospine over 3-4 minutes. The solution was stirred at ambient temperature under N2, and gas evolution proceeded at a moderate rate. A mild exotherm occurred, and the solution was cooled in a water bath as necessary. After 2 hours, by which time gas evolution had ceased, 675 μl (37.5 mmole) of H2O was added, and stirring was continued at room temperature under N2. After 22 hours, the solution was concentrated in vacuo, and the residual oil was chromatographed on a column of silica gel (gradient elution with 2-10% methanol in CH2Cl2). The residue from evaporation of the pooled product fractions was partitioned between ether-CH2Cl2 and saturated Na2CO3 (aqueous). The organic phase was dried (Na2SO4), filtered, and concentrated in vacuo to yield 4.64 g (89%) of air-sensitive, nearly white crystals, mp 54°-55° C., homogeneous by TLC in 9:1 CH2Cl2 --MeOH; mass spectrum (FAB) m/e 209(M+1)+.
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5.85 g
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6.55 g
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50 mL
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675 μL
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Synthesis routes and methods II

Procedure details

A mixture of 2-(4-bromomethylphenyl)benzonitrile (12 g) and potassium phtalimide (15 g) in DMF (200 ml) was stirred at 70° C. for 5 hours. After addition of water, the mixture was extracted with methylene chloride. The extract was washed with water, dried and concentrated to dryness to give crystals. Recrystallization from ethyl acetate-isopropyl ether gave colorless crystals. To a suspension of the crystals in methanol (500 ml) was added hydrazine hydrate (10 ml) and the mixture was refluxed for 12 hours. After evaporation of the solvent, the residue was dissolved in ethyl acetate and the solution was washed with IN-NaOH and water. The organic layer was dried and concentrated to dryness to give crystals (14.2 g, 93%).
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12 g
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15 g
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200 mL
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10 mL
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500 mL
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93%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-[4-(Aminomethyl)phenyl]benzonitrile
2-[4-(Aminomethyl)phenyl]benzonitrile
2-[4-(Aminomethyl)phenyl]benzonitrile
2-[4-(Aminomethyl)phenyl]benzonitrile
2-[4-(Aminomethyl)phenyl]benzonitrile
2-[4-(Aminomethyl)phenyl]benzonitrile

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